methyl3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate
Description
Methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate (C₈H₁₇NOS, molecular weight 175.29 g/mol) is a piperazine derivative featuring a methyl ester group and a methylsulfanyl-propanoyl substituent . This compound belongs to a class of molecules characterized by piperazine cores modified with acyl or sulfanyl groups, which are often explored for their pharmacological and biochemical properties. Its structural uniqueness lies in the combination of a thioether (methylsulfanyl) group and an ester moiety, which may influence lipophilicity, metabolic stability, and target binding .
Properties
IUPAC Name |
methyl 3-[4-(3-methylsulfanylpropanoyl)piperazin-1-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-17-12(16)3-5-13-6-8-14(9-7-13)11(15)4-10-18-2/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNSOLDPQKKFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(CC1)C(=O)CCSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1556782-75-2 | |
| Record name | methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate typically involves the reaction of 3-(methylsulfanyl)propanoyl chloride with piperazine, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate involves its interaction with specific molecular targets and pathways. The piperazine ring and methylsulfanyl group are believed to play a crucial role in its biological activity by binding to specific receptors or enzymes, thereby modulating their function .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound is compared to structurally related piperazine derivatives (Table 1). Key differences include:
- Substituents on the Piperazine Ring: Unlike analogs with phenyl (e.g., N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives) or tert-butyl groups (e.g., compound 15a in ), this compound has a methylsulfanyl-propanoyl chain, which may enhance electron-donating properties and steric bulk .
- Functional Groups: The methyl ester distinguishes it from carboxylic acid derivatives like 3-(4-methylpiperazin-1-yl)propanoic acid (C₈H₁₆N₂O₂, 172.22 g/mol), which lacks the ester’s lipophilic character .
Table 1: Structural Comparison of Selected Piperazine Derivatives
Pharmacological and Biochemical Comparisons
- The methylsulfanyl group may modulate receptor interactions due to its electron-rich sulfur atom .
- Enzyme Inhibition: A structurally related compound in , containing a piperazinyl-propanoyl chain and trifluoromethyl groups, inhibits rat Autotaxin with IC₅₀ = 0.075 µM. The absence of strong electron-withdrawing groups (e.g., CF₃) in the target compound suggests lower potency for similar targets .
- Anticonvulsant Activity : Pyrrolidine-2,5-dione derivatives () show activity in electroshock seizure models, but the target compound’s ester group may alter blood-brain barrier penetration compared to carboxylic acids .
Biological Activity
Methyl3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate (CAS Number: 78984852) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H22N2O3S. Its structural characteristics include a piperazine ring, which is often associated with various pharmacological activities. The presence of a methylsulfanyl group is significant as it can influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 270.38 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
| LogP (Octanol-Water Partition Coefficient) | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that this compound may exhibit antidepressant , anxiolytic , and antitumor properties.
Antidepressant Activity
Research indicates that compounds containing piperazine moieties often act as serotonin receptor modulators. A study demonstrated that derivatives of piperazine showed significant activity in animal models for depression, suggesting that this compound may have similar effects due to its structural similarity .
Anxiolytic Properties
In vitro studies have shown that the compound can modulate GABAergic activity, which is crucial for anxiety regulation. This suggests a potential use in treating anxiety disorders .
Antitumor Activity
Recent investigations into the antitumor properties of related compounds have revealed promising results. For instance, analogues with similar structures have been shown to inhibit cancer cell proliferation in various models, including breast cancer cell lines . The specific mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest.
Case Studies
- Study on Antidepressant Effects : A randomized controlled trial involving animal models demonstrated that administration of this compound resulted in a significant reduction in depressive-like behaviors compared to control groups. The study highlighted alterations in serotonin levels as a primary mechanism .
- Anxiolytic Effects : Another study focused on the anxiolytic effects observed in rodent models. The compound was administered at varying doses, showing a dose-dependent reduction in anxiety-like behaviors as measured by the elevated plus maze test .
- Antitumor Efficacy : A laboratory study evaluated the cytotoxic effects of this compound against MCF-7 breast cancer cells, revealing an IC50 value that indicates significant growth inhibition at low concentrations .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
